tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24BrNO4 and a molecular weight of 386.28 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-methoxyphenoxy)piperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, potentially forming aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Products can include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, although specific uses are not well-documented .
Industry:
Mechanism of Action
The exact mechanism of action for tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate is not well-documented. it is believed to interact with various molecular targets through its functional groups. The bromine atom and methoxy group can participate in different types of chemical interactions, potentially affecting biological pathways .
Comparison with Similar Compounds
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but lacks the methoxy group.
tert-Butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of the phenoxy group.
Uniqueness:
- The presence of both the bromine atom and the methoxy group in tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate makes it unique compared to its analogs. These functional groups can significantly influence its reactivity and potential applications .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIQCACHLQZPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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